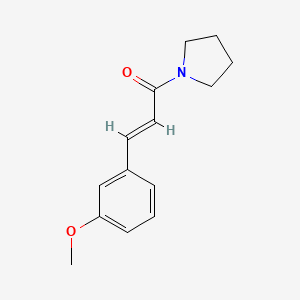
1-(m-Methoxycinnamoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Methoxycinnamoyl)pyrrolidine is an organic compound belonging to the class of hydroxycinnamic acids. It has the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a methoxycinnamoyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methoxycinnamoyl)pyrrolidine typically involves the reaction of pyrrolidine with m-methoxycinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(m-Methoxycinnamoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cinnamoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Medicinal Chemistry
The pyrrolidine ring system is a versatile scaffold in drug discovery, contributing to the synthesis of biologically active compounds. Research indicates that derivatives of pyrrolidine, including 1-(m-Methoxycinnamoyl)pyrrolidine, can exhibit significant pharmacological activities.
- Anticancer Activity : Studies have shown that compounds with pyrrolidine structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 62.53 µM against MCF-7 breast cancer cells, indicating potential anticancer properties .
- Antimicrobial Properties : Recent investigations into cinnamoyl-substituted compounds have revealed their efficacy against various bacterial strains. The incorporation of cinnamoyl groups has been linked to enhanced antimicrobial activity .
Drug Development
This compound serves as a building block in the synthesis of new pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with improved therapeutic profiles.
- Kinase Inhibition : The compound's ability to interact with specific molecular targets has been explored in the context of kinase inhibitors. For example, chiral pyrrolidine derivatives have shown selectivity for CK1 kinases, which are implicated in various diseases .
- Antimetastatic Activity : Research on related pyrrolidine compounds has demonstrated their potential as CXCR4 receptor antagonists, which could be beneficial in treating metastatic cancers. One compound exhibited an IC50 value of 79 nM, indicating strong receptor binding affinity .
Biological Studies
The biological implications of this compound extend to its use in studying cellular processes.
- Cellular Interactions : The compound is utilized to investigate cellular mechanisms and interactions, particularly in relation to drug transport and metabolism. Its structural modifications can influence efflux ratios and bioavailability .
Case Study 1: Anticancer Activity
A study evaluating the effects of various pyrrolidine derivatives on MCF-7 cells reported that modifications to the pyrrolidine ring led to varying degrees of cytotoxicity, with certain derivatives achieving significant reductions in cell viability.
Case Study 2: Antimicrobial Efficacy
In a recent study on cinnamoyl derivatives, compounds were synthesized and tested against multiple bacterial strains, revealing promising antimicrobial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 1-(m-Methoxycinnamoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A solvent with similar structural features but different chemical properties.
2-Pyrrolidinone: Another pyrrolidine derivative with distinct applications and reactivity
Uniqueness
1-(m-Methoxycinnamoyl)pyrrolidine is unique due to the presence of the methoxycinnamoyl group, which imparts specific chemical and biological properties. This distinguishes it from other pyrrolidine derivatives and makes it valuable for various research and industrial applications .
Properties
CAS No. |
486447-31-8 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3/b8-7+ |
InChI Key |
LAPTWLCIZWFMJK-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
melting_point |
90 - 93 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















